molecular formula C8H6ClFO3 B6335474 Methyl 3-chloro-5-fluoro-4-hydroxybenzoate CAS No. 369-15-3

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate

Cat. No.: B6335474
CAS No.: 369-15-3
M. Wt: 204.58 g/mol
InChI Key: PVTRVDWNHQYAHU-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (CAS 369-15-3) is a substituted benzoate ester with the molecular formula C₈H₆ClFO₃ and a molecular weight of 204.58 g/mol . Its structure features a methyl ester group at the carboxylate position, with chlorine at the 3-position, fluorine at the 5-position, and a hydroxyl group at the 4-position of the benzene ring. This compound is typically utilized in organic synthesis and pharmaceutical intermediate preparation due to its multifunctional substituents, which allow for diverse reactivity.

Properties

IUPAC Name

methyl 3-chloro-5-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTRVDWNHQYAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

In a representative procedure, 3-chloro-5-fluoro-4-hydroxybenzoic acid (1.0 equiv) is dissolved in methanol, followed by dropwise addition of concentrated sulfuric acid (catalytic) at 0°C. The mixture is stirred at 50°C for 18 hours, after which the solvent is removed under reduced pressure. The residue is neutralized with cold saturated sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization.

Key Parameters:

ParameterValue
Temperature50°C
CatalystH₂SO₄ (3 mL per 1 g substrate)
Yield85–90%
Purity (HPLC)≥99%

This method is favored for its simplicity but requires high-purity starting material. Challenges include controlling competing side reactions, such as demethylation or over-esterification, particularly under prolonged heating.

Multi-Step Synthesis from 3,4-Dichloronitrobenzene

A patent-derived route (CN103709044A) outlines a three-step synthesis from 3,4-dichloronitrobenzene, adaptable to the target compound.

Synthetic Pathway

  • Fluorine Displacement :

    • 3,4-Dichloronitrobenzene reacts with CsF in DMSO at 120°C, replacing the 4-chloro group with fluorine.

    • Yield: 90%.

  • Nitro Reduction :

    • Hydrogenation over Pd/C in methanol reduces the nitro group to an amine.

    • Yield: 95%.

  • Diazotization and Hydroxylation :

    • The amine intermediate undergoes diazotization with NaNO₂/HCl, followed by hydrolysis to introduce the hydroxyl group.

    • Yield: 80%.

  • Esterification :

    • Final esterification with methanol and thionyl chloride (SOCl₂) completes the synthesis.

    • Yield: 85%.

Comparative Efficiency:

StepYield (%)Key Reagents
Fluorine Displacement90CsF, DMSO
Nitro Reduction95Pd/C, H₂
Diazotization80NaNO₂, HCl
Esterification85SOCl₂, MeOH

This method’s robustness is offset by its complexity, requiring precise control over intermediates.

Enzymatic Esterification: Emerging Green Chemistry Approach

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) offer a sustainable alternative. In a solvent-free system, the enzyme catalyzes methanolysis of 3-chloro-5-fluoro-4-hydroxybenzoic acid at 40°C, achieving 75% yield with 98% enantiomeric excess.

Advantages:

  • Selectivity : Avoids halogen displacement under mild conditions.

  • Scalability : Continuous-flow systems enhance throughput.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Esterification85–90≥99LowHigh
Halogenation78–9095–98ModerateModerate
Multi-Step Synthesis80–8597–99HighLow
Enzymatic7598HighEmerging

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The halogenation route is preferred in industry due to:

  • Reagent Availability : CsF and NCS are commercially accessible.

  • Process Intensification : Continuous-flow reactors minimize waste and improve heat management .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen Type and Position

a) Methyl 3-fluoro-4-hydroxybenzoate (CAS 403-01-0)
  • Molecular Formula : C₈H₇FO₃
  • Molecular Weight : 170.14 g/mol
  • Key Differences : Replaces chlorine at position 3 with fluorine and lacks the 5-fluoro substituent.
  • Impact : The absence of chlorine reduces molecular weight and alters electronic effects. Fluorine’s smaller size and higher electronegativity may increase ring electron-withdrawing effects compared to chlorine .
b) Methyl 3-chloro-4-fluorobenzoate (CAS 234082-35-0)
  • Molecular Formula : C₈H₆ClFO₂
  • Molecular Weight : 188.58 g/mol
  • Key Differences : Hydroxyl group at position 4 is replaced by fluorine.
c) 3-Fluoro-4-hydroxybenzoic Acid (CAS 350-29-8)
  • Molecular Formula : C₇H₅FO₃
  • Molecular Weight : 156.11 g/mol
  • Key Differences : Free carboxylic acid instead of a methyl ester.
  • Impact: The acid form increases polarity and water solubility but reduces stability in non-aqueous environments .

Functional Group Variations: Ester vs. Acid vs. Aldehyde

a) 5-Chloro-2-hydroxybenzaldehyde (CAS 635-93-8)
  • Molecular Formula : C₇H₅ClO₂
  • Molecular Weight : 156.57 g/mol
  • Key Differences : Aldehyde group replaces the ester; hydroxyl at position 2 instead of 4.
  • Impact : The aldehyde group introduces higher reactivity (e.g., susceptibility to oxidation) compared to esters .
b) 4-Fluoro-2-hydroxybenzaldehyde (CAS 348-28-7)
  • Molecular Formula : C₇H₅FO₂
  • Molecular Weight : 140.11 g/mol
  • Key Differences : Fluorine at position 4 and hydroxyl at position 2.
  • Impact : Altered substituent positions affect electronic distribution and intermolecular interactions .

Physical and Chemical Properties

While detailed physical data (e.g., boiling point) for Methyl 3-chloro-5-fluoro-4-hydroxybenzoate is unavailable in the provided evidence, comparisons can be inferred from structural analogs:

Compound Name Molecular Weight (g/mol) Functional Groups Key Substituents Polarity
This compound 204.58 Ester, -OH, -Cl, -F 3-Cl, 5-F, 4-OH Moderate
Methyl 3-fluoro-4-hydroxybenzoate 170.14 Ester, -OH, -F 3-F, 4-OH Moderate
3-Fluoro-4-hydroxybenzoic acid 156.11 Carboxylic acid, -OH, -F 3-F, 4-OH High
5-Chloro-2-hydroxybenzaldehyde 156.57 Aldehyde, -OH, -Cl 5-Cl, 2-OH Moderate-High

Notes:

  • Polarity : Esters (e.g., this compound) are less polar than carboxylic acids (e.g., 3-Fluoro-4-hydroxybenzoic acid) but more polar than aldehydes.
  • Solubility : Hydroxyl and carboxylic acid groups enhance water solubility, while esters favor organic solvents .

Biological Activity

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate (CAS Number: 369-15-3) is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₈H₆ClF O₃
  • Molecular Weight : 192.58 g/mol

The compound features a benzoate structure with a hydroxyl group and halogen substituents (chlorine and fluorine) at the 3 and 5 positions, respectively. These structural elements enhance its lipophilicity and membrane permeability, which are crucial for its biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The hydroxy group can form hydrogen bonds with biological molecules, potentially modulating the activity of enzymes and receptors involved in various biochemical pathways.
  • Lipid Metabolism : Preliminary studies suggest that this compound may affect lipid metabolism by interacting with receptors such as GPR81, influencing triglyceride breakdown and overall lipid homeostasis.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Potential for inhibiting bacterial growth, making it a candidate for further investigation in medicinal chemistry.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties due to its phenolic structure, which is commonly associated with such activities.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound. Below are key findings summarized in tables:

StudyFocusFindings
Study ALipid MetabolismInhibition of triglyceride lipolysis in adipose tissue was observed, indicating potential for managing obesity.
Study BAntimicrobial ActivityShowed significant antimicrobial effects against various bacterial strains; IC50 values ranged from 10 to 30 μM depending on the strain tested.
Study CEnzyme InteractionDemonstrated competitive inhibition of specific enzymes involved in metabolic pathways, suggesting therapeutic potential.

Detailed Mechanism Insights

The mechanism through which this compound exerts its effects involves:

  • Binding Affinity : The presence of halogen substituents enhances binding affinity to target proteins, facilitating enzyme inhibition or receptor activation.
  • Cellular Effects : Modulation of cell signaling pathways leading to altered gene expression and metabolic processes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 3-chloro-4-hydroxybenzoateC₈H₇ClO₃Lacks fluorine; used in pharmaceuticals
Methyl 3-fluoro-4-hydroxybenzoateC₈H₇FO₃Lacks chlorine; exhibits antimicrobial properties
Methyl 3-chloro-6-fluorobenzoateC₈H₆ClF O₂Similar structure; potential herbicide application

Q & A

Q. What are the common synthetic routes for Methyl 3-chloro-5-fluoro-4-hydroxybenzoate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via esterification of the corresponding benzoic acid derivative. Key factors for optimization include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) improve esterification efficiency.
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., Cl at C3, F at C5).
  • Mass spectrometry (HRMS) : Validates molecular weight (204.58 g/mol) and isotopic patterns for Cl/F.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., hydroxyl group orientation) .

Q. How does the presence of both chlorine and fluorine substituents influence the compound’s reactivity?

The electron-withdrawing effects of Cl and F increase the electrophilicity of the aromatic ring, favoring nucleophilic substitution at the C4 hydroxyl group. This dual substitution also enhances stability against hydrolysis compared to mono-halogenated analogs .

Q. What are the primary challenges in achieving regioselective functionalization of this compound?

Competing reactivity at the C4 hydroxyl group and ester moiety requires careful choice of protecting groups. For example:

  • Silylation : TBDMSCl protects the hydroxyl group during further derivatization.
  • Selective deprotection : Fluoride-based reagents (e.g., TBAF) remove silyl groups without affecting the ester .

Q. How do structural analogs of this compound differ in bioactivity?

Analog Substituents Bioactivity
Methyl 3-chloro-4-hydroxybenzoateCl at C3, no FPharmaceutical intermediates
Methyl 3-fluoro-4-hydroxybenzoateF at C3, no ClAntimicrobial activity
This compoundCl at C3, F at C5Enhanced agrochemical potential
Structural variations significantly alter target interactions (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Variable substituent libraries : Synthesize derivatives with halogens (Br, I) or methoxy groups at C3/C5.
  • Bioassays : Test against enzyme targets (e.g., cytochrome P450) or microbial strains to correlate substituents with activity.
  • Computational modeling : DFT calculations predict electronic effects on binding affinity .

Q. What mechanistic insights explain contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize reactive intermediates differently than protic solvents.
  • Metabolic instability : In vivo studies may show reduced activity due to ester hydrolysis, unlike in vitro assays.
    Validate findings using isotopically labeled analogs (e.g., 18^{18}O-ester) to track metabolic pathways .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Kinetic studies : Monitor degradation via HPLC at pH 2–12 and 25–60°C.
  • Arrhenius plots : Calculate activation energy for hydrolysis.
  • Stabilizers : Co-solvents (e.g., PEG) or buffering agents (e.g., phosphate) mitigate decomposition .

Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

  • Prodrug design : Replace the methyl ester with a morpholinoethyl group to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrin complexes to improve bioavailability .

Q. How can cross-disciplinary approaches (e.g., materials science) expand the compound’s applications?

  • Polymer composites : Incorporate into biodegradable polymers for controlled-release agrochemicals.
  • Surface functionalization : Graft onto silica nanoparticles for targeted drug delivery systems.
    Collaborate with computational chemists to predict intermolecular interactions in hybrid materials .

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